rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans
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Overview
Description
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans: is a fluorinated organic compound characterized by the presence of a cyclopropyl ring substituted with a fluorine atom and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans typically involves the following steps:
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Phenol Group Introduction: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol precursor reacts with the cyclopropyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropyl ring, leading to ring-opening or hydrogenation products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclopropyl ring-opened products or fully hydrogenated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and cyclopropyl ring contribute to its binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis: A stereoisomer with different spatial arrangement, affecting its reactivity and biological activity.
3-fluorophenol: Lacks the cyclopropyl ring, resulting in different chemical and biological properties.
2-fluorocyclopropylbenzene: Similar structure but without the phenol group, leading to distinct reactivity.
Uniqueness
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans stands out due to its unique combination of a fluorinated cyclopropyl ring and a phenol group, offering a balance of reactivity, stability, and potential biological activity that is not commonly found in other compounds.
Properties
CAS No. |
2408936-12-7 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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